molecular formula C27H44O B12006872 Cholest-5-en-7-one CAS No. 22033-90-5

Cholest-5-en-7-one

Cat. No.: B12006872
CAS No.: 22033-90-5
M. Wt: 384.6 g/mol
InChI Key: GPXIDAWDPZQTOS-UHFFFAOYSA-N
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Description

    Cholest-5-en-7-one: , is an intermediate oxidation product of cholesterol metabolism primarily occurring in the liver.

  • Its molecular structure consists of a steroid backbone with a ketone functional group at position 3 (hence the name 3-one).
  • This compound plays a crucial role in cholesterol homeostasis and lipid metabolism.
  • Preparation Methods

      Synthetic Routes: Cholest-5-en-7-one can be synthesized through various routes, including oxidation of cholesterol or its derivatives.

      Reaction Conditions: Oxidation reactions typically involve reagents like chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).

      Industrial Production: While not commonly produced industrially, research laboratories may synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactions: Cholest-5-en-7-one undergoes various chemical transformations, including

      Common Reagents: Jones reagent (CrO/HSO), PCC, and other oxidizing agents.

      Major Products: The primary product is this compound itself, but further reactions can yield cholesterol or other derivatives.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying steroid chemistry and oxidation reactions.

      Biology: Investigated in lipid metabolism studies and cholesterol biosynthesis pathways.

      Medicine: Its role in liver function and cholesterol regulation is relevant to understanding diseases like hypercholesterolemia.

      Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals or cosmetics.

  • Mechanism of Action

      Targets: Cholest-5-en-7-one interacts with enzymes involved in cholesterol synthesis and metabolism.

      Pathways: It affects cholesterol homeostasis by modulating the activity of enzymes like HMG-CoA reductase.

  • Comparison with Similar Compounds

      Uniqueness: Cholest-5-en-7-one’s position-specific ketone makes it distinct from other cholesterol derivatives.

      Similar Compounds: Related compounds include cholesterol, cholestanone, and other steroidal ketones.

    Remember that this compound is a fascinating molecule with implications across various scientific fields!

    Properties

    IUPAC Name

    10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h17-19,21-23,25H,6-16H2,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GPXIDAWDPZQTOS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCCC4)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H44O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10300104
    Record name cholest-5-en-7-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10300104
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    384.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    22033-90-5
    Record name NSC134915
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134915
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name cholest-5-en-7-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10300104
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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